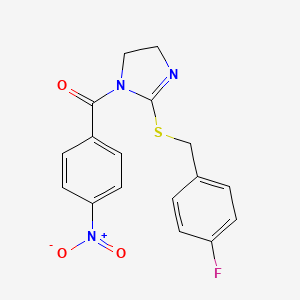

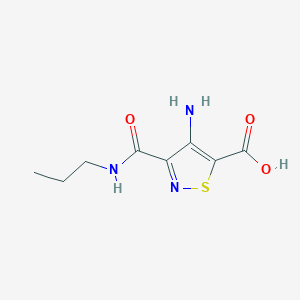

![molecular formula C16H15N3O2 B2533115 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-92-1](/img/structure/B2533115.png)

1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]" is a derivative of indole-2,3-dione, which is a scaffold present in various compounds with significant biological activities. The indole moiety is a common structure in natural products and pharmaceuticals, and its derivatives are known for their diverse pharmacological properties, including antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of indole-2,3-dione derivatives typically involves the condensation of indole-2,3-dione with various reagents. For instance, the synthesis of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones involves the reaction of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with thiosemicarbazide derivatives . Similarly, the compound of interest could be synthesized by condensing 1-methyl-1H-indole-2,3-dione with a 4-methoxyphenyl hydrazone derivative. The hydrazone group can be introduced using hydrazine derivatives, as demonstrated in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of indole-2,3-dione derivatives is characterized by the presence of the indole core and additional substituents that influence the compound's properties. For example, the crystal structure of a related compound, 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], revealed the presence of intramolecular hydrogen bonds and π-π stacking interactions, which are crucial for the stability of the molecule . These structural features are likely to be present in the compound of interest as well.

Chemical Reactions Analysis

Indole-2,3-dione derivatives can participate in various chemical reactions due to their reactive carbonyl groups and the nucleophilic nature of the indole nitrogen. For instance, the thiosemicarbazone moiety in related compounds has been shown to act as a ligand in metal complexes, which can lead to the formation of new compounds with potential biological activities . The hydrazone group in the compound of interest may also undergo similar reactions, contributing to its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2,3-dione derivatives are influenced by their molecular structure. Substituents like the methoxy group can affect the compound's solubility, melting point, and stability. The presence of the hydrazone group can also impact the compound's reactivity and its ability to form hydrogen bonds and other non-covalent interactions, which are important for its biological activity . The specific properties of "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]" would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations

Indole derivatives, including structures similar to "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]," are crucial in organic chemistry due to their synthetic versatility and biological activity. Fischer synthesis from 2,6-disubstituted arylhydrazones is a notable method for preparing indoles, highlighting the complexity and the variety of transformations possible with indole precursors. This method demonstrates the indolization of hydrazones and various shifts and transformations leading to indole formation, which could include or be related to the target compound (Fusco & Sannicolo, 1978).

Biological and Pharmacological Activities

Curcumin derivatives, including those structured around hydrazone motifs, have shown significant bioactivity. The synthesis and biological evaluation of Schiff base, hydrazone, and oxime derivatives of curcumin demonstrate how modifications of the carbonyl group in curcumin can lead to analogs with enhanced biological activities. These modifications are relevant to the study of compounds like "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]" due to the structural and functional similarities, particularly in terms of bioactivity enhancement (Omidi & Kakanejadifard, 2020).

Zukünftige Richtungen

Given the lack of specific information on “1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]”, future research could focus on studying its synthesis, properties, and potential applications. Indole derivatives are of significant interest in various fields, including medicinal chemistry, due to their presence in many natural and non-natural products of biological and pharmaceutical importance .

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)diazenyl]-1-methylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-17-11-7-9-12(21-2)10-8-11/h3-10,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYMJBILJDQSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

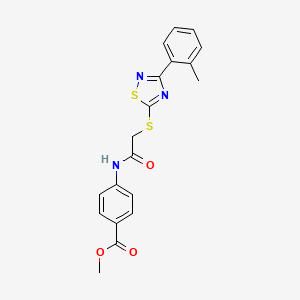

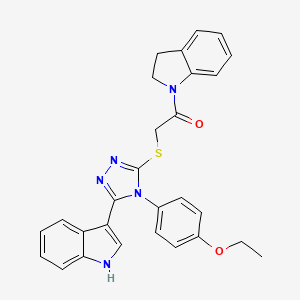

![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)

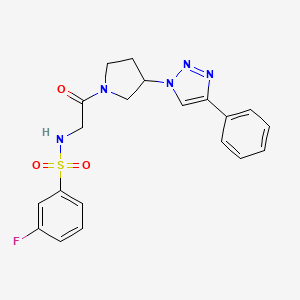

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)

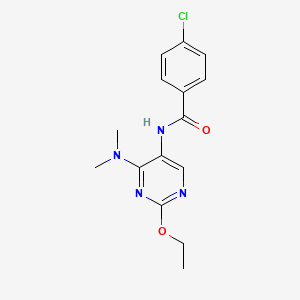

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2533053.png)

![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)